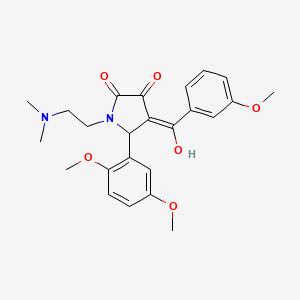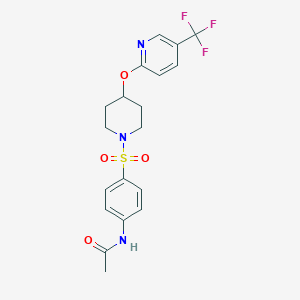![molecular formula C17H14ClN3O2S B2940187 [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate CAS No. 877827-58-2](/img/structure/B2940187.png)
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound is a thiazole derivative that exhibits potent biological activity and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate involves the inhibition of various signaling pathways and enzymes involved in cancer cell proliferation and inflammation. The compound has been shown to inhibit the activity of various kinases such as EGFR, HER2, and VEGFR, which are involved in cancer cell proliferation and angiogenesis. It also inhibits the activity of COX-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate exhibits various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It also exhibits anti-inflammatory and anti-oxidant activity, which can help reduce inflammation and oxidative stress in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate in lab experiments include its potent biological activity, high purity, and yield. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the research on [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate. One direction is to investigate its potential applications in the treatment of other diseases such as diabetes and neurodegenerative diseases. Another direction is to optimize its synthesis method to improve its solubility and stability. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development.
In conclusion, [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate is a promising compound with potent biological activity and potential applications in various fields such as medicinal chemistry and pharmacology. Its mechanism of action and physiological effects have been extensively studied, and future research is needed to identify its potential applications in the treatment of other diseases and optimize its synthesis method.
Méthodes De Synthèse
The synthesis method of [2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate involves the reaction of 2-(4-methylanilino)thiazole-4-carbaldehyde with 6-chloropyridine-3-carboxylic acid in the presence of a suitable catalyst. The reaction proceeds via a condensation reaction followed by cyclization to form the desired product. This synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound exhibits potent anti-cancer activity and has been shown to inhibit the growth of various cancer cell lines. It also exhibits anti-inflammatory and anti-oxidant activity, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
[2-(4-methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-11-2-5-13(6-3-11)20-17-21-14(10-24-17)9-23-16(22)12-4-7-15(18)19-8-12/h2-8,10H,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFATPLMMJLRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)COC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

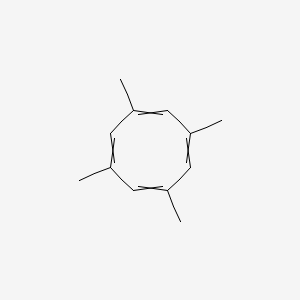
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-2-yl)methanone](/img/structure/B2940109.png)
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2940111.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2940112.png)
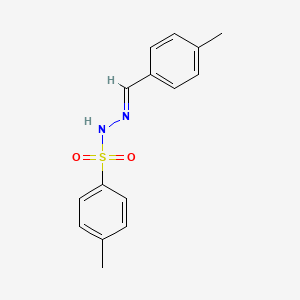


![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940120.png)

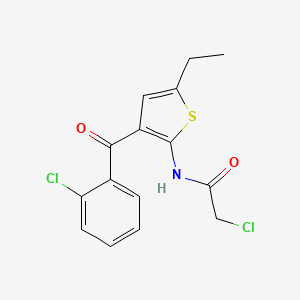
![1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine](/img/structure/B2940124.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B2940125.png)
